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Compound of Interest

2-Chloro-5-hydroxy-4-
Compound Name:

methylpyrimidine
CAS No.: 1245506-62-0
Cat. No.: B1433344

Get Quote

\ J

Part 1: Chemical Identity & Analytical Context[1]

Before interpreting spectra, it is critical to establish the correct chemical identity, as this
compound is frequently confused with its chlorinated analogs (e.g., 2,4,5-trichloropyrimidine) or
its methoxy-precursor.[1]
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Parameter Data / Descriptor
IUPAC Name 2-Chloro-4-methylpyrimidin-5-ol
Common Name 2-Chloro-5-hydroxy-4-methylpyrimidine

1245506-62-0 (Note: Often confused with 5750-

CAS Registry Number L ) .
76-5, which is 2,4,5-trichloropyrimidine)

Cngcontent-ng-c780544980="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

Molecular Formula H
CIN
O
Molecular Weight 144.56 g/mol

144.009 g/mol (
Monoisotopic Mass
Cl)

Pyrimidine core, Electron-withdrawing Chlorine
Structural Features (C2), Electron-donating Methyl (C4), Hydroxyl
(C5).[2]

Analytical Strategy

The primary challenge in characterizing this scaffold is confirming the integrity of the C5-
Hydroxyl group (distinguishing it from the methoxy ether) and ensuring the C2-Chlorine has not
undergone nucleophilic displacement during workup.

Part 2: Spectroscopic Profile
Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is distinct due to the lack of coupling between the methyl group and
the aromatic proton (separated by quaternary carbons).[1]

Solvent Recommendation: DMSO-
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is preferred over CDCI

e Reasoning: The C5-OH proton is often broad or invisible in CDCI

due to rapid exchange. DMSO-

forms hydrogen bonds, sharpening the OH signal and shifting it downfield (~10 ppm),
allowing for quantitative integration.[1]

Predicted & Reference Shifts (DMSO-

, 400 MHz)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://patents.google.com/patent/CN103153963B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Proton
Assignment

Shift (

» Ppm)

Multiplicity

Integration

Structural
Insight

OH (C-5)

10.20 - 10.50

Broad Singlet

1H

Disappears on D

O shake.
Confirms
deprotection of

methoxy group.

[1]

H-6 (Ar-H)

8.15-8.30

Singlet

1H

Deshielded by
adjacent N1 and
C5-OH.
Diagnostic
singlet (no vicinal

coupling).[1]

CH

(C-4)

2.35-2.45

Singlet

3H

Characteristic
methyl on
heteroaromatic

ring.

Impurity (OMe)

~3.92

Singlet

< 1%

Presence
indicates
incomplete
demethylation of

precursor.[1]
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Technical Note: In the methoxy precursor (2-Chloro-5-methoxy-4-methylpyrimidine), the H-6

proton appears at 8.06 ppm (CDCI

). The shift to ~8.20 ppm in the hydroxy compound reflects the change in electronic
environment and solvent effects.[1]

Mass Spectrometry (MS)

MS is the primary tool for verifying the chlorine substitution pattern.[1]
 lonization Mode: ESI+ (Electrospray lonization, Positive mode) or El (Electron Impact).[1]
e Molecular lon (M+): 144.0 m/z.[1]

 |sotope Pattern (Critical): You must observe the characteristic 3:1 ratio between the M+ (145)
and M+2 (147) peaks due to the natural abundance of

Cland
CL[1]
o Absence of this pattern indicates loss of Chlorine (hydrolysis to di-hydroxy species).

Infrared Spectroscopy (FT-IR)[1]

e O-H Stretch: Broad band at 3200-3450 cm

(Intermolecular H-bonding).[1]

e C=N Stretch (Pyrimidine): Sharp bands at 1580-1600 cm

[1]

e C-CI Stretch: Strong absorption at 700—750 cm
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Part 3: Synthesis & Analytical Workflow

Understanding the synthesis is crucial for identifying impurities.[1] The compound is typically

synthesized via iron-catalyzed coupling followed by demethylation.

Reaction Pathway Diagram[1][3]

Target:

Yield ~85% 2 Chloro-5-hydroxy-
4-methylpyrimidine

Step 2: Demethylation
(BBr3/DCM) ..incompleterxn __________

e Impurity B:

Intermediate:
2-Chloro-5-methoxy-

Yield ~65% 4-methylpyrimidine

2,4-Dichloro-5- Step 1: Methylation - N
methoxypyrimidine || (MeMgCl, Fe(acac)3) | - - Minor side product — ___--====7777mmme e .

..................... > Impurity A: \]

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the origin of key spectroscopic impurities (Methoxy
precursor and Regioisomers).

Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR (Self-Validating)

e Objective: Obtain a spectrum where the phenolic proton is distinct and integrated.

e Reagents: DMSO-

(99.9% D), 5mm NMR tube.

e Procedure:
o Weigh 5-10 mg of the solid sample.
o Dissolve completely in 0.6 mL DMSO-

. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line
broadening.[1]
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o Validation Step: Acquire a standard 1H scan (16 scans).[1] If the peak at ~10.3 ppm is
broad/flat, add 1 drop of D

O and re-acquire.[1] The disappearance of this peak confirms it is the exchangeable OH,
validating the 5-hydroxy structure.[1]

Protocol 2: HPLC Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 pm, 4.6 x 100 mm).[1]
» Mobile Phase:
o A: Water + 0.1% Formic Acid.[1]
o B: Acetonitrile + 0.1% Formic Acid.[1]
e Gradient: 5% B to 95% B over 10 minutes.
o Detection: UV at 254 nm (aromatic max) and 220 nm (amide/bond absorption).[1]

o Expected Retention: The hydroxy target is more polar than the methoxy precursor and will
elute earlier.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CN103153963B - Cyclopropane compounds - Google Patents [patents.google.com]

e 2.W02018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human
immunodeficiency virus replication - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Spectroscopic Characterization: 2-Chloro-5-hydroxy-4-
methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433344/docs#spectroscopic-characterization-2-
chloro-5-hydroxy-4-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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